molecular formula C13H22BrNO2 B1403173 Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1225276-07-2

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1403173
CAS No.: 1225276-07-2
M. Wt: 304.22 g/mol
InChI Key: GACABBWTCSUAEK-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 1225276-07-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

  • Molecular Formula : C13H22BrNO2
  • Molecular Weight : 304.23 g/mol
  • Purity : ≥97%

This compound exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism of action is not fully elucidated; however, it is believed to influence signaling pathways related to cellular proliferation and apoptosis.

Antimicrobial Activity

Several studies have indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for antibiotic development .

Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of this compound on various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner.

Cell Line IC50 Value
MCF-715 µM
HeLa20 µM
A54925 µM

The apoptosis was confirmed through flow cytometry analysis, indicating an increase in early apoptotic cells upon treatment with the compound .

Case Study 1: Antimicrobial Screening

A comprehensive screening of this compound against clinical isolates of bacteria showed promising results. The compound was tested against multi-drug resistant strains, demonstrating significant inhibition, which highlights its potential as a lead compound in drug discovery .

Case Study 2: Cancer Cell Line Evaluation

In another study focusing on its anticancer properties, this compound was evaluated in vivo using xenograft models of breast cancer. The results indicated a substantial reduction in tumor growth compared to control groups, suggesting its efficacy as an anticancer agent .

Properties

IUPAC Name

tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACABBWTCSUAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
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